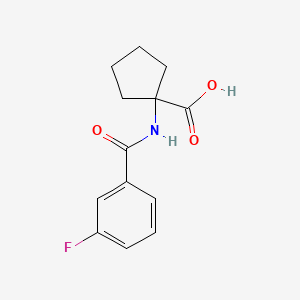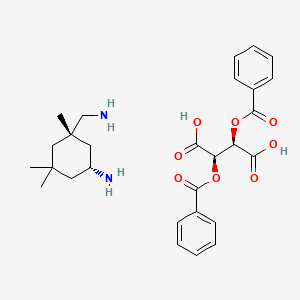
(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine (2R,3R)-2,3-bis(benzoyloxy)succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine (2R,3R)-2,3-bis(benzoyloxy)succinate is a complex organic molecule It consists of two distinct parts: a cyclohexane derivative with an aminomethyl group and a butanedioic acid derivative with dibenzoyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine involves several steps. One common method starts with the cyclohexane derivative, which undergoes a series of reactions to introduce the aminomethyl group. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the substitution reactions.
The synthesis of (2R,3R)-2,3-dibenzoyloxybutanedioic acid involves the esterification of butanedioic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of flow microreactors can enhance the efficiency and sustainability of the process by providing better control over reaction conditions and minimizing waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the dibenzoyloxy groups to hydroxyl groups, resulting in the formation of butanediol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Hydroxyl derivatives, butanediol derivatives
Substitution: Various substituted cyclohexane derivatives
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications.
Biology
In biological research, the compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of polymers and other materials with specific properties.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the dibenzoyloxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine
- (2R,3R)-2,3-dibenzoyloxybutanedioic acid
- (1R,3S)-3-(Hydroxymethyl)-3,5,5-trimethylcyclohexan-1-amine
- (2R,3R)-2,3-dihydroxybutanedioic acid
Uniqueness
The unique combination of the cyclohexane derivative and the butanedioic acid derivative in this compound provides a distinct set of chemical and biological properties. The presence of both aminomethyl and dibenzoyloxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
属性
CAS 编号 |
918963-28-7 |
|---|---|
分子式 |
C28H36N2O8 |
分子量 |
528.6 g/mol |
IUPAC 名称 |
(1R,3S)-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;(2R,3R)-2,3-dibenzoyloxybutanedioic acid |
InChI |
InChI=1S/C18H14O8.C10H22N2/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-9(2)4-8(12)5-10(3,6-9)7-11/h1-10,13-14H,(H,19,20)(H,21,22);8H,4-7,11-12H2,1-3H3/t13-,14-;8-,10-/m11/s1 |
InChI 键 |
RLBZDNSMMNKGJB-CWPSWZSLSA-N |
手性 SMILES |
C[C@]1(C[C@@H](CC(C1)(C)C)N)CN.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
SMILES |
CC1(CC(CC(C1)(C)CN)N)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
规范 SMILES |
CC1(CC(CC(C1)(C)CN)N)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


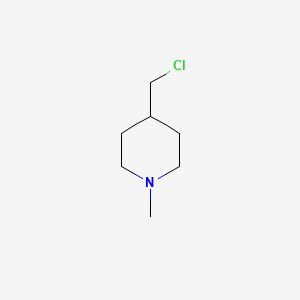
![(S)-(+)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1628395.png)
![2-Diazonio-4-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-1-olate](/img/structure/B1628396.png)
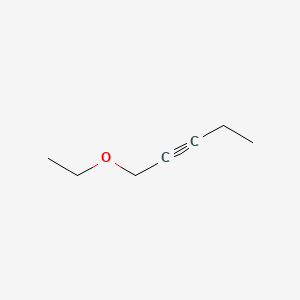

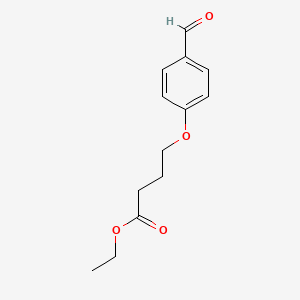
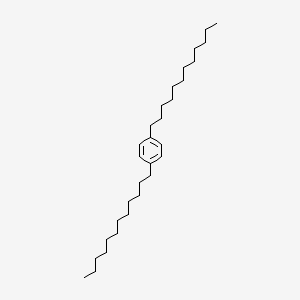
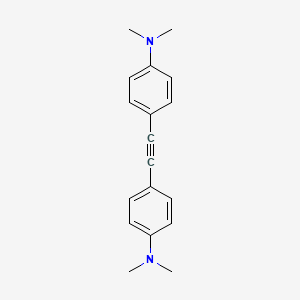
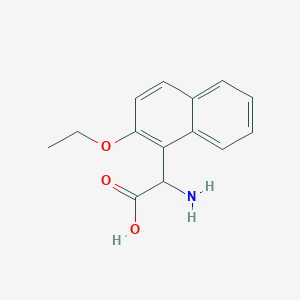
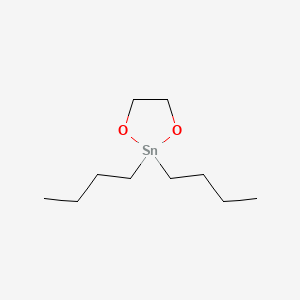
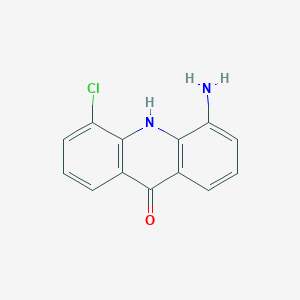

![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1628411.png)
